Lipophilicity (XLogP3-AA) Lower Than Leading Pyrazole Sulfonamide Probe DDD85646
The target compound has an XLogP3-AA of 0.9, as computed by PubChem 2.2 [1]. In contrast, the well-characterized pyrazole sulfonamide NMT inhibitor DDD85646 (1, PubChem CID 11282394) has a computed XLogP3-AA of 2.3, reflecting its additional trifluoromethyl and pyridine substituents [2]. The 1.4 log unit difference indicates that the target compound is substantially more hydrophilic, which can translate into higher aqueous solubility and a distinct tissue distribution profile relative to the more lipophilic DDD85646 scaffold. This divergence is critical for assay design, as DDD85646 requires co-solvent or formulation strategies that may not be necessary for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | DDD85646 (pyrazole sulfonamide NMT inhibitor): XLogP3-AA = 2.3 |
| Quantified Difference | Δ XLogP3-AA = 1.4 (target more hydrophilic) |
| Conditions | Computed by PubChem 2.2 (XLogP3 algorithm) |
Why This Matters
Lower lipophilicity reduces non-specific protein binding and may improve aqueous solubility, facilitating high-concentration screening in biochemical assays without DMSO toxicity artifacts.
- [1] PubChem. Compound Summary for CID 146074731. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/146074731. View Source
- [2] PubChem. Compound Summary for CID 11282394. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11282394. View Source
